molecular formula C9H6BrN3O B6273261 6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1189169-63-8

6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B6273261
CAS No.: 1189169-63-8
M. Wt: 252.1
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of 5-bromo-2-aminopyridine with a suitable diketone under acidic or basic conditions. One common method is the condensation of 5-bromo-2-aminopyridine with ethyl acetoacetate, followed by cyclization to form the pyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of 6-(5-bromopyridin-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Bromopyridin-2-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core and a bromopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

1189169-63-8

Molecular Formula

C9H6BrN3O

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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